5-(Difluoromethyl)-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is a field of ongoing research. Theoretical studies have been conducted to understand the molecular structure of related compounds .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Scientific Research Applications
Synthesis of Heterocycles
5-(Difluoromethyl)-2-methylpyridine is utilized as a precursor in the synthesis of various heterocyclic compounds. The imidazopyridine moiety, derived from such compounds, is recognized for its wide range of applications in medicinal chemistry and material science due to its structural character. Synthesis strategies include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions, highlighting the compound's versatility and importance in chemical synthesis (Bagdi et al., 2015).
Photochemical Studies
In photochemical studies, 5-(Difluoromethyl)-2-methylpyridine derivatives exhibit amino-imino tautomerism, a process where UV irradiation induces a tautomeric shift, and longer-wavelength light reverses it. This reversible process and the resultant tautomers have been studied using matrix-isolation infrared spectroscopy and DFT calculations, indicating potential applications in photochemistry and material science (Akai et al., 2006).
Electroluminescent Properties
Certain derivatives of 5-(Difluoromethyl)-2-methylpyridine are used in the synthesis of mono-cyclometalated Pt(II) complexes, showcasing properties such as electroluminescence. These compounds are synthesized through palladium-catalyzed cross-coupling reactions, followed by cyclometalation, and are of interest in the field of material science for their potential use in lighting and display technologies (Ionkin et al., 2005).
Catalysis and Chemical Synthesis
The compound's derivatives are also crucial in catalysis. For instance, they are used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, displaying potential as chiral dopants for liquid crystals and exhibiting significant biological activities. Such derivatives are also synthesized through various methodologies, including Negishi cross-coupling, indicating their broad applicability in chemical synthesis and catalysis (Ahmad et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as 5-fluorouracil (5-fu) are known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .
Mode of Action
The main mechanism of 5-FU involves the binding of its deoxyribonucleotide (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS, forming a covalently bound ternary complex . This complex inhibits TS, disrupting DNA synthesis and repair, leading to lethal DNA damage .
Biochemical Pathways
Similar compounds like 5-fu are known to disrupt the synthesis of thymidine monophosphate (dtmp), a nucleotide required for dna replication and repair . This disruption leads to an imbalance in the deoxynucleotide pool, particularly affecting the dATP/dTTP ratio, which severely disrupts DNA synthesis and repair .
Result of Action
Similar compounds like 5-fu are known to cause cell death by disrupting dna synthesis and repair .
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-2-3-6(4-10-5)7(8)9/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNFAAMQMYMPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292921 | |
Record name | 5-(Difluoromethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1374659-25-2 | |
Record name | 5-(Difluoromethyl)-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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